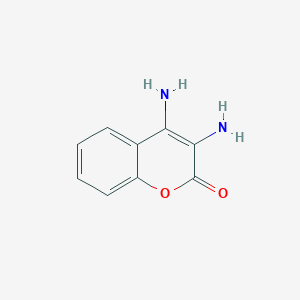

3,4-diamino-2H-chromen-2-one

Description

Properties

IUPAC Name |

3,4-diaminochromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-7-5-3-1-2-4-6(5)13-9(12)8(7)11/h1-4H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBVQKTUQIJKCAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)O2)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60191786 | |

| Record name | Coumarin, 3,4-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38464-23-2 | |

| Record name | Coumarin, 3,4-diamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038464232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin, 3,4-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Hydrogenation

The most widely reported method involves the hydrogenation of 4-amino-3-nitrocoumarin (1) using palladium catalysts. In a representative procedure, 4-amino-3-nitrocoumarin (7 mmol) is dissolved in methanol (20 mL) with 10% Pd/C (0.35 mmol) under hydrogen atmosphere. After 45 minutes of stirring, the reaction yields 3,4-diaminocoumarin (5) in 94% yield (m.p. 212–214°C). Key advantages include high efficiency and scalability, though catalyst cost and handling require consideration.

Electrochemical Reduction

Electrochemical reduction offers a catalyst-free alternative. While specific details are sparse in recent literature, early studies describe the use of controlled-potential electrolysis in acidic media to reduce 4-amino-3-nitrocoumarin. This method avoids noble metals but may require specialized equipment.

Zinc/Hydrochloric Acid Reduction

A cost-effective approach employs Zn dust in HCl. For example, 4-amino-3-nitrocoumarin is treated with Zn (3 equiv.) and concentrated HCl at reflux, yielding 3,4-diaminocoumarin after workup. Yields are moderate (~70–80%), but the method is practical for small-scale synthesis.

Microwave-Assisted One-Pot Synthesis

Microwave irradiation significantly accelerates the formation of 3,4-diaminocoumarin. A one-pot protocol combines 4-amino-3-nitrocoumarin (1), triphenylphosphine (PPh₃), and polyphosphoric acid (PPA) under microwave conditions (110–150°C, 2.5 h). This tandem reaction achieves 80–92% yields by simultaneously reducing the nitro group and facilitating cyclization. The method’s efficiency stems from rapid, uniform heating and reduced side reactions.

Cadogan Reaction Pathway

The Cadogan reaction mechanism explains the role of PPh₃ in nitro-group reduction. Initially, PPh₃ abstracts oxygen from 4-amino-3-nitrocoumarin, forming a nitroso intermediate (A). Subsequent PPh₃ addition generates a nitrene species (B), which undergoes hydrogenation to yield 3,4-diaminocoumarin (5). This pathway is critical in one-pot methodologies, enabling in situ generation of intermediates without isolation.

Comparative Analysis of Synthetic Methods

Research Findings and Applications

Mechanistic Insights

Chemical Reactions Analysis

Tautomerism and Structural Features

The compound exhibits tautomerism due to the resonance between the amino and carbonyl groups. NMR studies reveal distinct signals for tautomeric forms:

- 1H NMR shows two sets of signals at δ 7.10 ppm (-NH₂/=C(CN)₂) and δ 6.72 ppm (-NH₂/C₄a) .

- 13C HMBC correlations (e.g., 5.81/54.90 ppm for H₄/C₃) confirm interactions between the chromene ring and substituents .

Substitution Reactions

The amino groups participate in electrophilic substitution:

- Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form N-acetyl derivatives .

- Diazo Coupling : Forms azo derivatives with nitrous acid and phenols, useful for dye synthesis .

Example Reaction Pathway

Oxidation and Cyclization

- Oxidation : Chromenone rings are resistant to mild oxidants, but strong agents like KMnO₄ can degrade the structure.

- Cyclization : Reacts with aldehydes or ketones to form fused heterocycles (e.g., triazolo-triazines) .

Notable Cyclization Example

Reaction with 3,4-diamino-5-phenyl-1,2,4-triazole under ultrasound irradiation yields 6-(3-coumarinyl)-3-phenyl-triazolo-triazine (85% yield) .

Biological Activity Modulation

While beyond strict chemical reactions, the amino groups enhance interactions with biological targets:

- Antifungal activity against Candida albicans (MIC: 7.69 µg/mL) .

- Antibacterial efficacy against Escherichia coli (IC₅₀: 2.60 µg/mL) .

Stability and Reactivity Trends

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 3,4-diamino-2H-chromen-2-one exhibit potent antimicrobial properties against various pathogens. For instance, a series of chromene compounds synthesized through multi-component reactions showed significant inhibition against seven human pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MICs) for the most effective compounds ranged from 0.007 to 3.9 µg/mL .

Table 1: Antimicrobial Activity of Chromene Compounds

| Compound | Pathogen Tested | MIC (µg/mL) |

|---|---|---|

| 4b | E. coli | 0.007 |

| 4c | S. aureus | 0.015 |

| 13e | C. albicans | 0.020 |

| 13i | P. aeruginosa | 3.9 |

Anticancer Properties

The anticancer potential of 3,4-diamino-2H-chromen-2-one derivatives has been extensively studied, particularly their effects on various cancer cell lines. Notably, compounds have been evaluated against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) cell lines using the MTT assay to determine cytotoxicity.

Case Study: Anticancer Activity Evaluation

A study reported that specific chromene derivatives exhibited IC50 values ranging from 0.3 to 2 µg/mL against the aforementioned cancer cell lines . The mechanisms of action were further explored through apoptotic analysis via caspase enzyme activity assays, indicating that these compounds induce apoptosis in cancer cells.

Table 2: Anticancer Activity of Chromene Derivatives

| Compound | Cancer Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4a | MCF-7 | 0.5 |

| 4b | HCT-116 | 1.0 |

| 7c | HepG-2 | 1.5 |

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of chromene derivatives and their biological activity has been a focal point of research. Computational studies involving quantitative structure–activity relationships (QSAR) and molecular docking simulations have provided insights into how structural modifications can enhance antimicrobial and anticancer efficacy .

Additional Applications

Beyond antimicrobial and anticancer applications, chromene derivatives have shown promise in other areas:

- Antioxidant Activity: Some compounds have demonstrated significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

- Neuroprotective Effects: Certain derivatives have been evaluated for their ability to penetrate the blood-brain barrier and bind myelin in central nervous system tissues, suggesting potential applications in neurodegenerative disease treatment .

Mechanism of Action

The mechanism of action of coumarin, 3,4-diamino- involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with enzymes and receptors, modulating their activity. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways. These interactions make it a promising candidate for drug development and therapeutic applications .

Comparison with Similar Compounds

Key Observations :

- Synthetic Flexibility: The 3,4-diamino substitution enables facile cyclization reactions (e.g., forming imidazole or pyrazine rings), distinguishing it from hydroxy- or alkyl-substituted analogs .

- Catalytic Methods: While 3,4-diamino-2H-chromen-2-one relies on Pd/C-mediated hydrogenation, 2-amino-4H-chromenes are synthesized via organocatalyzed multicomponent reactions (e.g., potassium phthalimide-N-oxyl) .

Key Observations :

- Functional Group Impact: Amino groups at positions 3 and 4 (in 3,4-diamino-2H-chromen-2-one) enhance nucleophilic reactivity, facilitating heterocyclic ring formation. In contrast, hydroxyl groups (e.g., 5,7-dihydroxy derivatives) improve antioxidant activity via radical scavenging .

- Therapeutic Potential: While 3,4-diamino-2H-chromen-2-one is primarily a synthetic intermediate, its derivatives (e.g., chromenoimidazolones) show promise in antimicrobial applications. Comparatively, 2-amino-4H-chromenes exhibit direct aldose reductase inhibition, relevant for diabetes management .

Physicochemical and Stability Considerations

- Melting Point Discrepancy: The reported melting point for 3,4-diamino-2H-chromen-2-one (212–214°C) slightly exceeds literature values (201–205°C), likely due to differences in crystallization solvents or purity .

- Solubility: The diamine substituents may enhance solubility in polar solvents (e.g., methanol), whereas alkyl or aryl substituents (e.g., 4-propyl) increase hydrophobicity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4-diamino-2H-chromen-2-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via catalytic hydrogenation of 4-amino-3-nitrocoumarin using 10% Pd/C in methanol under H₂ atmosphere. Reaction time (45 minutes) and temperature (ambient) are critical for achieving high yields (~90%) and purity. Post-reaction filtration and solvent evaporation yield the product, which can be recrystallized from ethanol for further purification . Variations in catalyst loading or solvent polarity may require optimization to minimize side reactions.

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of 3,4-diamino-2H-chromen-2-one and its derivatives?

- Methodological Answer :

- ¹H NMR : Key signals include aromatic protons (δ 6.3–7.5 ppm) and amine protons (δ 4.5–5.5 ppm, broad). The absence of nitro group signals (~δ 8.5 ppm) confirms successful reduction .

- ¹³C NMR : Peaks at δ 160–180 ppm confirm the carbonyl group, while aromatic carbons appear at δ 110–140 ppm .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) should match theoretical values (e.g., m/z 177 for C₉H₈N₂O₂). High-resolution MS (HRMS) validates elemental composition .

Q. What preliminary biological assays are suitable for screening 3,4-diamino-2H-chromen-2-one derivatives?

- Methodological Answer :

- Antimicrobial Activity : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Antioxidant Potential : Employ DPPH radical scavenging or FRAP assays to quantify electron-donating capacity .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess viability reduction .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro, methoxy groups) on the chromenone core affect the compound's biological activity and solubility?

- Methodological Answer :

- Bioactivity : Nitro groups enhance electron-withdrawing effects, increasing reactivity in antimicrobial agents but may reduce solubility. Methoxy groups improve lipophilicity, aiding membrane penetration .

- Solubility : LogP calculations (e.g., via ChemDraw) predict hydrophobicity. Experimental validation uses shake-flask methods in buffers (pH 7.4) .

- SAR Studies : Compare IC₅₀ values of derivatives (e.g., 3,4-diamino vs. 3-nitro-4-amino) to identify critical substituents .

Q. What computational methods are suitable for predicting the electronic properties and reactivity of 3,4-diamino-2H-chromen-2-one?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier orbitals (HOMO-LUMO gaps) and charge distribution .

- Molecular Docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., DNA gyrase for antimicrobial activity) .

- Hirshfeld Surface Analysis : Visualize intermolecular interactions (e.g., hydrogen bonds, π-π stacking) in crystal structures .

Q. How can researchers resolve contradictions in biological activity data across studies involving 3,4-diamino-2H-chromen-2-one derivatives?

- Methodological Answer :

- Reproducibility Checks : Standardize assay protocols (e.g., inoculum size, incubation time) and use reference compounds (e.g., ciprofloxacin for antimicrobial tests) .

- Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for variables like solvent choice (DMSO vs. water) .

- Open Data Practices : Share raw datasets (e.g., via Zenodo) to enable cross-validation and reduce publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.